molecular formula C14H20ClN3O3 B5610205 (1R*,3S*)-7-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol

(1R*,3S*)-7-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol

Cat. No. B5610205
M. Wt: 313.78 g/mol
InChI Key: YCKRUJSUGZOTJL-AOOOYVTPSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to the one typically involves complex organic reactions. For instance, the synthesis of 1, 6, 7, 9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes, which shares a structural resemblance, was achieved through a diiron nonacarbonyl-assisted spirocyclization reaction (Gravestock & McKenzie, 2002).

Molecular Structure Analysis

Molecular structure analysis often involves techniques like NMR spectroscopy. For example, in the study of a related compound, NOESY NMR spectroscopy was utilized to determine the diastereomer configuration (Gravestock & McKenzie, 2002).

Chemical Reactions and Properties

Chemical reactions of similar compounds, such as pyrazole- and thiazole-annulated 3-R-1,5-dinitro-3-azabicyclo[3.3.1]nonanes, involve reductive cyclization of m-dinitroindazoles and benzothiazoles (Puchnin et al., 2012).

Physical Properties Analysis

The physical properties of these compounds are often characterized using various spectroscopic methods, such as IR, NMR, and Mössbauer spectroscopy, as seen in studies of tin(IV) and organotin(IV) derivatives of bis(pyrazol-1-yl) alkanes (Pettinari et al., 1995).

Chemical Properties Analysis

Investigating the chemical properties can involve examining reaction mechanisms and product formations. For instance, the synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones via Mn(III)-based oxidation demonstrates specific reaction pathways and product characteristics (Huynh, Nguyen, & Nishino, 2017).

properties

IUPAC Name

(4-chloro-1,5-dimethylpyrazol-3-yl)-[(1S,3R)-1,3-dihydroxy-7-azaspiro[3.5]nonan-7-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3/c1-8-11(15)12(16-17(8)2)13(21)18-5-3-14(4-6-18)9(19)7-10(14)20/h9-10,19-20H,3-7H2,1-2H3/t9-,10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKRUJSUGZOTJL-AOOOYVTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)N2CCC3(CC2)C(CC3O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C)C(=O)N2CCC3(CC2)[C@@H](C[C@@H]3O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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